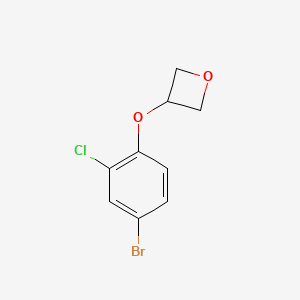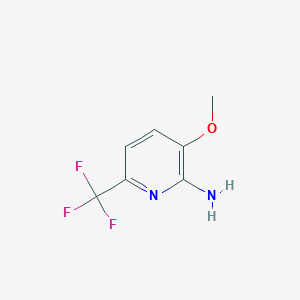
2-Amino-3-methoxy-6-(trifluoromethyl)pyridine
説明
2-Amino-3-methoxy-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H7F3N2O. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, such as 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine includes a pyridine ring, a trifluoromethyl group, an amino group, and a methoxy group. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
Corrosion Inhibition in Steel
2-Amino-3-methoxy-6-(trifluoromethyl)pyridine derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid environments. Studies revealed that these derivatives demonstrate significant inhibition effects, showing promise as effective corrosion preventatives in industrial applications (Ansari et al., 2015).
Chemical Synthesis and Reactivity
Research on regioselective mono and dihalogenations of amino, hydroxy, and methoxy pyridines, including derivatives of 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine, has been conducted. These studies are crucial for understanding the reactivity and potential applications of these compounds in chemical syntheses (Canibano et al., 2001).
Synthesis of Trifluoromethyl-Substituted Aminopyrroles
The compound has been used as a building block in synthesizing trifluoromethyl-substituted aminopyrroles. This approach, utilizing the 2H-azirine ring expansion strategy, offers a pathway for creating novel pyrrole derivatives with potential applications in various fields of organic chemistry (Khlebnikov et al., 2018).
Development of Anticancer Agents
Derivatives of 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine have been synthesized and evaluated for their anticancer activity. Some derivatives have shown promising results against various cancer cell lines, indicating the potential of these compounds in the development of new anticancer drugs (Hafez & El-Gazzar, 2020).
Surface and Quantum Chemical Studies
The compound's derivatives have also been studied for their adsorption and inhibitory effects on steel corrosion in acidic environments. These studies include surface analysis and quantum chemical investigations, providing insights into the molecular interactions and efficiencies of these inhibitors (Ansari et al., 2015).
将来の方向性
The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . This suggests that research into compounds like 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine will continue to be a significant area of interest.
特性
IUPAC Name |
3-methoxy-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNNGFVHYBGJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






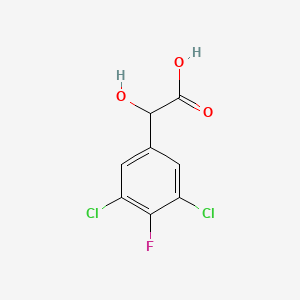
![tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1409094.png)
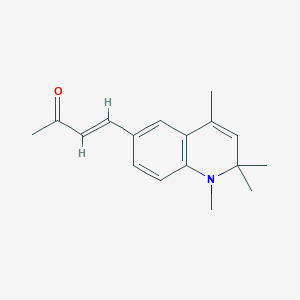
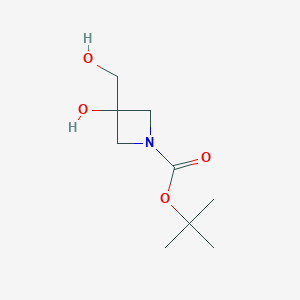
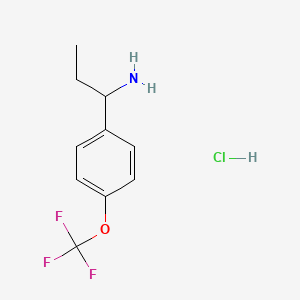
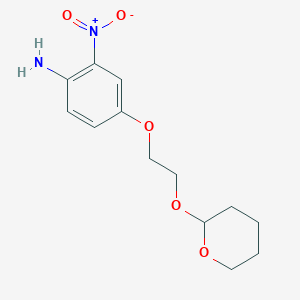
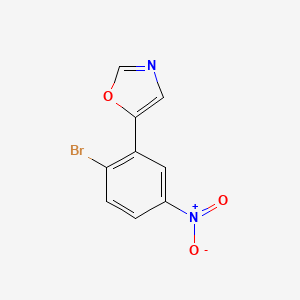
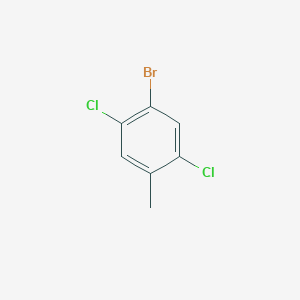
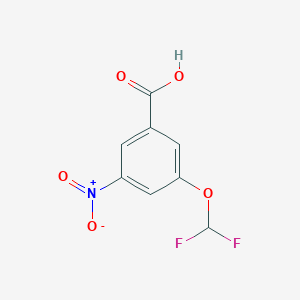
![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt](/img/structure/B1409108.png)
